4-BROMO-CALCIUM IONOPHORE A23187 FREE AC
Descripción general
Descripción
Highly selective, nonfluorescent Ca2+ ionophore. Halogenated analogue of A23187 (Asc 287). Increases intracellular Ca2+. Active in vivo.
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo A23187, also known as Calcimycin, is the calcium ion (Ca2+) . It acts as a calcium ionophore , a compound that can transport calcium ions across biological membranes .
Mode of Action
4-Bromo A23187 works by increasing intracellular concentrations of calcium ions . It forms a complex with calcium ions and transports them across the cell membrane, thereby altering the calcium ion concentration within the cell .
Biochemical Pathways
The increase in intracellular calcium levels can affect several biochemical pathways. For instance, it can lead to the activation of calcium-dependent enzymes , influence cell signaling pathways , and modulate cellular processes such as muscle contraction, neurotransmitter release, and cell growth .
Result of Action
The action of 4-Bromo A23187 can lead to various cellular effects. For example, it can induce formation of endothelial microvesicles , increase leakage of lactate dehydrogenase, and decrease cell viability . It can also induce mast cell degranulation and increase production of TNF-α .
Actividad Biológica
4-Bromo-Calcium Ionophore A23187, also known as Calcimycin, is a calcium ionophore that facilitates the transport of calcium ions across cellular membranes. This compound has garnered attention due to its significant biological activities, particularly in inducing cell death and modulating various cellular processes through increased intracellular calcium levels.
- Chemical Name : 5-(Methylamino)-2-[[2R,3R,6S,8S,9R,11R)-3,9,11-trimethyl-8-[(1S)-1-methyl-2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-1,7-dioxaspiro[5.5]undec-2-yl]methyl]-4-benzoxazolecarboxylic acid
- Molecular Formula : C29H36BrN3O6
- Molecular Weight : 547.52 g/mol
- Purity : ≥98% .
4-Bromo-A23187 operates primarily by increasing intracellular calcium concentration (), which is crucial for various cellular functions. The elevation of calcium levels can lead to:
- Cell Death : Induction of Ca-dependent cell death mechanisms.
- Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress within cells.
- Autophagy Induction : Can trigger autophagic processes in mammalian cells .
Induction of Cell Death
A23187 has been shown to induce cell death in various cell types through mechanisms dependent on intracellular calcium levels:
- Neuronal Cells : In studies involving motor neuronal cell lines, A23187 treatment resulted in increased aggregation of mutant SOD1 proteins, a factor associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .
Airway Hyperresponsiveness
Research has demonstrated that exposure to A23187 can induce airway hyperresponsiveness (AHR) in animal models. This effect is linked to alterations in nitric oxide levels and inflammatory responses in the airway epithelium .
Effects on Neutrophils
A23187 stimulates neutrophils leading to increased actin polymerization and cytokine release. This effect is independent of extracellular calcium levels and can enhance the inflammatory response by increasing leukotriene production .
Applications in Reproductive Medicine
In reproductive biology, A23187 is utilized for artificial oocyte activation (AOA) during intracytoplasmic sperm injection (ICSI) procedures. Clinical studies have shown that A23187 can rescue fertilization in previously unfertilized oocytes by promoting calcium oscillations necessary for activation .
Study on SOD1 Aggregation
In a controlled experiment using VSC 4.1 cells transfected with mutant SOD1, treatment with A23187 led to a significant increase in SOD1 aggregates and neuronal nitric oxide synthase expression. The use of nitric oxide synthase inhibitors reduced the aggregation effect, indicating the involvement of nitric oxide pathways in this process .
Airway Hyperresponsiveness Experiment
A study involving guinea pigs exposed to aerosolized A23187 observed significant increases in airway responsiveness to histamine and substance P. The results indicated that A23187 could exacerbate airway inflammation and hyperreactivity through mechanisms involving neutrophil recruitment and epithelial damage .
Data Table: Summary of Biological Effects
Propiedades
IUPAC Name |
6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQFZZGVTWFCF-FHYGWRBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76455-48-6, 76455-82-8 | |
Record name | 4-Bromo-calcium Ionophore A23187 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-A23187 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.